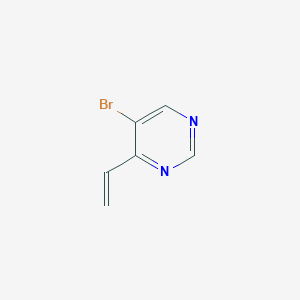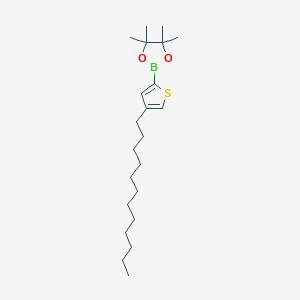![molecular formula C9H7ClN2O B1375817 1-(6-氯-1H-吡咯并[3,2-c]吡啶-3-基)乙酮 CAS No. 1260381-71-2](/img/structure/B1375817.png)
1-(6-氯-1H-吡咯并[3,2-c]吡啶-3-基)乙酮
描述
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents such as acetone and ethanol
科学研究应用
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has several scientific research applications:
Catalytic Behavior in Organic Synthesis: It is used as an intermediate in the synthesis of other compounds and can act as a catalyst in various organic reactions.
Building Blocks in Heterocyclic Chemistry: This compound serves as a versatile building block for synthesizing other heterocyclic compounds.
Corrosion Inhibition: Derivatives of this compound have shown potential as corrosion inhibitors for steel surfaces.
Antiviral Activity Research: It is used as a starting material for developing heterocyclic compounds with potential antiviral activity.
Materials Science: It is involved in the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties.
作用机制
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that related compounds act by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of blood glucose levels, suggesting potential applications in the treatment of disorders such as hyperglycemia and type 1 diabetes .
Pharmacokinetics
A compound with a similar structure, 6- (fluoro-18f)-3- (1h-pyrrolo [2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been reported to exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Related compounds have been associated with the inhibition of cell proliferation and induction of apoptosis .
生化分析
Biochemical Properties
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction with FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell growth and survival .
Cellular Effects
The effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer cells, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone inhibits the FGFR signaling pathway, leading to reduced cell migration and invasion . Additionally, this compound affects cell signaling pathways by modulating gene expression and altering cellular metabolism, ultimately impacting cell function and viability .
Molecular Mechanism
At the molecular level, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone exerts its effects through several mechanisms. The primary mechanism involves binding to the tyrosine kinase domain of FGFRs, leading to inhibition of receptor autophosphorylation and subsequent downstream signaling . This binding interaction disrupts the normal function of FGFRs, resulting in the inhibition of cell proliferation and induction of apoptosis. Additionally, 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone remains stable under specific conditions, allowing for sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis . Degradation of the compound over time can lead to reduced efficacy and changes in cellular responses.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of the compound, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Additionally, the distribution of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone plays a crucial role in its activity and function. This compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects . Post-translational modifications and targeting signals may also direct 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone to specific organelles, influencing its activity and function within the cell .
准备方法
The synthesis of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, results in the formation of the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or cesium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the chlorine atom.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: This compound has two chlorine atoms and is used as a building block in heterocyclic chemistry.
1-(1-Benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: This derivative has shown potential as a corrosion inhibitor.
The uniqueness of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone lies in its specific structure and the diverse range of applications it offers in scientific research.
属性
IUPAC Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGNHFTCROBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856982 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-71-2 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
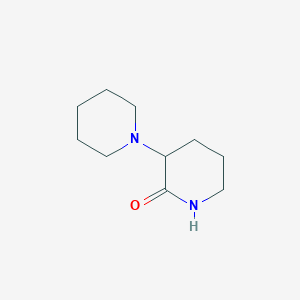

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
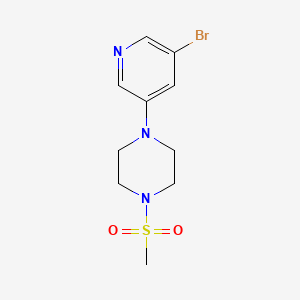
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
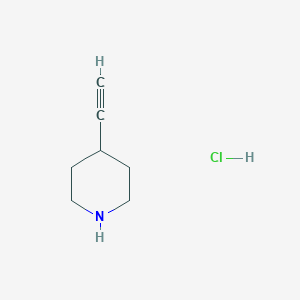
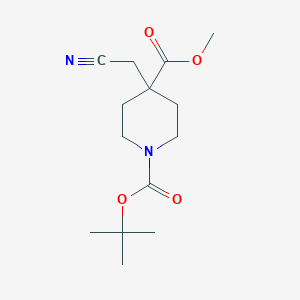
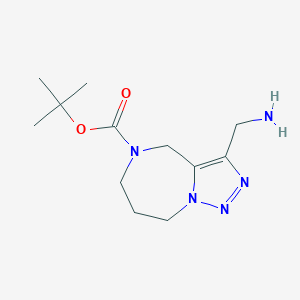
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
